3,4-Dichlorobenzenesulfonyl fluoride
Overview
Description
3,4-Dichlorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3Cl2FO2S and a molecular weight of 229.06 g/mol . It is characterized by the presence of two chlorine atoms and a sulfonyl fluoride group attached to a benzene ring. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3,4-Dichlorobenzenesulfonyl fluoride typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with a fluorinating agent . One common method is to react 3,4-dichlorobenzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent under controlled conditions . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
3,4-Dichlorobenzenesulfonyl fluoride undergoes various chemical reactions, including substitution and click chemistry reactions . In substitution reactions, the sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
3,4-Dichlorobenzenesulfonyl fluoride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to modify proteins and nucleic acids through click chemistry approaches . . In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzenesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, such as proteins and nucleic acids . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule. For example, in enzyme inhibition, the sulfonyl fluoride group can react with the active site of the enzyme, leading to the formation of a covalent adduct that inhibits enzyme activity .
Comparison with Similar Compounds
3,4-Dichlorobenzenesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as 4-chlorobenzenesulfonyl fluoride and 2,4-dichlorobenzenesulfonyl fluoride . These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in the substitution pattern on the benzene ring. The unique substitution pattern of this compound can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3,4-dichlorobenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUGNSGWAGTVDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292826 | |
Record name | 3,4-dichlorobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60191-50-6 | |
Record name | NSC85757 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dichlorobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60191-50-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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